5-Chloro-2H-tetrazole

Descripción general

Descripción

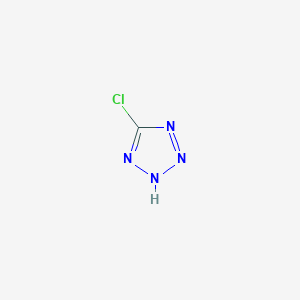

5-Chloro-2H-tetrazole is a heterocyclic compound that belongs to the tetrazole family. Tetrazoles are known for their unique structure, which consists of a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of a chlorine atom at the 5-position of the tetrazole ring gives this compound its distinctive properties. This compound is of significant interest in various fields, including medicinal chemistry, materials science, and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2H-tetrazole can be achieved through several methods. One common approach involves the reaction of sodium azide with 5-chloronitriles in the presence of a catalyst such as zinc chloride. This reaction typically takes place in an organic solvent like dimethylformamide (DMF) under mild conditions . Another method involves the use of triethyl orthoformate and sodium azide, which can produce tetrazole derivatives in good yields .

Industrial Production Methods

Industrial production of this compound often involves scalable and cost-effective methods. One such method includes the use of microwave-assisted synthesis, which allows for the rapid conversion of nitriles to tetrazoles under controlled conditions . This method is advantageous due to its efficiency and reduced reaction times.

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-2H-tetrazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form different tetrazole derivatives.

Oxidation and Reduction: Tetrazoles can undergo oxidation to form tetrazole oxides or reduction to form amines.

Cycloaddition Reactions: Tetrazoles are known to participate in [3+2] cycloaddition reactions, forming triazoles or other heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, zinc chloride, and various organic solvents like DMF and acetonitrile . Reaction conditions typically involve moderate temperatures and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions include substituted tetrazoles, triazoles, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

5-Chloro-2H-tetrazole is a tetrazole derivative with diverse applications in medicine, antimicrobial research, and other fields . Tetrazoles, including this compound, are valuable in drug development due to their biological properties .

Applications in Medicine

Tetrazole derivatives have a wide range of applications in medicine, including acting as antibacterial, antifungal, anti-inflammatory, anticancer, antiviral, and antituberculosis agents .

Antimicrobial Activity

Tetrazole derivatives exhibit antimicrobial properties, demonstrating antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 50 µg/mL |

| Compound B | Escherichia coli | 40 µg/mL |

| This compound | Pseudomonas aeruginosa | 60 µg/mL |

Antiviral Activity

Tetrazole derivatives have demonstrated antiviral activity. A series of novel tetrazoles containing 1,2,3-thiadiazole derivatives were synthesized, and bioassay tests indicated that most of the target compounds had higher anti-TMV activity than that of ribavirin at 100 μg/mL . Compounds also showed equivalent protection effect to ribavirin in vivo at 100 μg/mL . These studies indicated that the newly synthesized tetrazole-containing 1,2,3-thiadiazole derivatives possess good potential bioactivities and are worthy of further study in pesticide development .

Antimalarial Activity

A novel tetrazole-based series has been identified as having antimalarial properties, showing fast-kill kinetics .

Anti-inflammatory Activity

A novel series of 1,5-diaryl-substituted tetrazole derivatives were synthesized and evaluated for their anti-inflammatory activity . All tetrazoles showed half maximal (50%) inhibitory concentration (IC50) values ranging from 0.42 to 8.1 mM for COX-1 and 2.0 to 200 μM for COX-2 .

Anticancer Activity

Several tetrazole derivatives have demonstrated anticancer activity . Compound 80 was found to be particularly more active against liver carcinoma (Hep G2) and lung adenocarcinoma (A 549) cancer cell lines, while it also displayed significant activity against prostate (DU 145) cancer cell line . Compound 80 could bind to DNA and form a stable complex and may act as a potential genotoxic agent for cancer therapy .

New (tetrazol-5-yl)methylindole derivatives were synthesized from 2-phenylindole . The synthesized compounds were studied for their anticancer activity against the human liver carcinoma cell line HepG2, and the results showed that compound 81 was highly active among the series of tested compounds and it affected the cell viability in a dose-dependent manner with an IC 50 value of 4.2 μM .

Synthesis of Tetrazole Derivatives

Mecanismo De Acción

The mechanism of action of 5-Chloro-2H-tetrazole involves its interaction with various molecular targets. In medicinal chemistry, tetrazoles can act as enzyme inhibitors by binding to active sites and blocking substrate access . The electron-donating and electron-withdrawing properties of the tetrazole ring contribute to its ability to stabilize negative charges and interact with biological molecules . This interaction can modulate biochemical pathways and exert therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

5-Phenyltetrazole: Similar to 5-Chloro-2H-tetrazole, but with a phenyl group at the 5-position.

5-Methyltetrazole: Contains a methyl group at the 5-position, leading to variations in its chemical properties and uses.

5-Aminotetrazole:

Uniqueness of this compound

The presence of the chlorine atom in this compound imparts unique reactivity, making it a valuable intermediate in organic synthesis.

Actividad Biológica

5-Chloro-2H-tetrazole is a compound that belongs to the tetrazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, synthesis, and potential therapeutic applications.

Overview of Tetrazoles

Tetrazoles are five-membered heterocyclic compounds characterized by a ring containing four nitrogen atoms and one carbon atom. They have been extensively studied for their biological activities, including antimicrobial, antifungal, analgesic, anti-inflammatory, and anticancer properties . The unique structure of tetrazoles allows them to serve as isosteric replacements for carboxylic acids in drug design, enhancing pharmacokinetic profiles and metabolic stability .

Synthesis of this compound

This compound can be synthesized through various methods, including cyclization reactions involving hydrazine derivatives and carbonyl compounds. The synthesis typically involves the reaction of chloroacetic acid with sodium azide in the presence of a suitable solvent under controlled conditions .

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that various substituted tetrazoles showed promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Specifically, this compound displayed effective inhibition at low concentrations (MIC values ranging from 0.25 to 4 µg/mL) .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Klebsiella pneumoniae | 2.0 |

Anticancer Properties

The anticancer potential of this compound has been investigated in vitro against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells while exhibiting low cytotoxicity towards normal cells. The mechanism appears to involve the modulation of cell cycle progression and induction of oxidative stress within cancer cells .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 12 |

| A549 (lung cancer) | 10 |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects in preclinical models. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models of inflammation .

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of various tetrazole derivatives against clinical isolates of S. aureus. Among them, this compound exhibited superior activity compared to standard antibiotics, highlighting its potential as a lead compound for developing new antimicrobial agents .

- Case Study on Anticancer Activity : In vitro studies on human cancer cell lines revealed that this compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. This suggests its potential utility in cancer therapy .

Propiedades

IUPAC Name |

5-chloro-2H-tetrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHClN4/c2-1-3-5-6-4-1/h(H,3,4,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTHZWMYNACDDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597414 | |

| Record name | 5-Chloro-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55011-47-7 | |

| Record name | 5-Chloro-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.